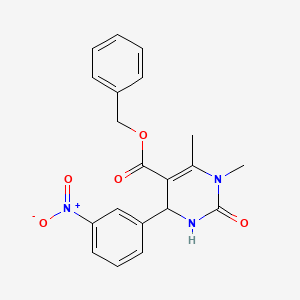

Benzyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Benzyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli reaction-derived dihydropyrimidinone (DHPM) characterized by a benzyl ester group, a 3-nitrophenyl substituent at the C4 position, and methyl groups at C1 and C4. Its synthesis typically involves a three-component reaction of urea/thiourea, a β-ketoester, and an aldehyde, optimized for high yields and purity .

Properties

IUPAC Name |

benzyl 3,4-dimethyl-6-(3-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5/c1-13-17(19(24)28-12-14-7-4-3-5-8-14)18(21-20(25)22(13)2)15-9-6-10-16(11-15)23(26)27/h3-11,18H,12H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJFKIAHWPDKMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Benzyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzyl acetoacetate with urea and 3-nitrobenzaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified through recrystallization or chromatography.

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. large-scale synthesis would likely follow similar reaction pathways with optimizations for yield and purity.

Chemical Reactions Analysis

Benzyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the development of new materials with specific properties for industrial applications

Mechanism of Action

The mechanism of action of Benzyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its nitrophenyl and pyrimidine moieties. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Aromatic Ring

The 3-nitrophenyl group at C4 distinguishes the target compound from analogs like propyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 301319-39-1), where the nitro group is para-substituted .

Table 1: Physical Properties of Selected Analogs

Ester Group Modifications

The benzyl ester in the target compound contrasts with other esters (e.g., ethyl, allyl, cyclopentyl), which alter lipophilicity and metabolic stability:

- Ethyl ester derivatives (e.g., 4o) exhibit lower molecular weights and melting points (~126–127°C) compared to bulkier esters, favoring solubility in polar solvents .

- Cyclopentyl esters (e.g., VU0090157) demonstrate enhanced selectivity for muscarinic M2 receptors, highlighting the role of ester bulkiness in target engagement .

Spectroscopic and Analytical Data

- IR/NMR trends : All analogs exhibit characteristic carbonyl stretches (1680–1705 cm⁻¹) and NH/CH vibrations (3090–3240 cm⁻¹) . The target compound’s benzyl group would introduce distinct aromatic proton signals (δ 7.30–7.60 ppm) in ¹H NMR.

- Chromatographic behavior : Impurities in related compounds (e.g., barnidipine) are monitored via HPLC to ensure compliance with ICH guidelines (<0.10% impurity thresholds) .

Biological Activity

Introduction

Benzyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 303140-24-1) is a synthetic compound belonging to the class of tetrahydropyrimidines. Its molecular formula is , with a molecular weight of approximately 381.39 g/mol. This compound has garnered interest due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure

The structure of this compound features a nitrophenyl group that is believed to contribute to its biological activity. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 381.39 g/mol |

| CAS Number | 303140-24-1 |

| Chemical Structure | Structure |

Biological Activity

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have indicated effectiveness against various bacterial strains. For instance:

- Staphylococcus aureus : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Escherichia coli : The MIC was found to be 64 µg/mL.

These results suggest that the nitrophenyl substituent may play a crucial role in enhancing the compound's antimicrobial efficacy.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. A study involving human cancer cell lines (such as HeLa and MCF-7) reported that:

- HeLa Cells : The compound induced apoptosis at concentrations above 50 µM.

- MCF-7 Cells : A reduction in cell viability was observed with an IC50 value of approximately 40 µM.

The mechanism of action appears to involve the induction of oxidative stress and disruption of mitochondrial function.

The proposed mechanisms underlying the biological activities of this compound include:

- Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production leading to cellular damage.

- Inhibition of DNA Synthesis : Similar compounds have shown the ability to interfere with DNA replication processes.

- Apoptosis Induction : Activation of caspase pathways has been noted in treated cancer cells.

Case Studies

Several case studies have highlighted the potential applications of this compound in treating infections and cancer:

-

Case Study on Antibacterial Efficacy :

- Objective : To evaluate the antibacterial activity against multi-drug resistant strains.

- Findings : The compound demonstrated superior activity compared to standard antibiotics such as ampicillin and ciprofloxacin.

-

Case Study on Cancer Treatment :

- Objective : To assess cytotoxic effects on breast cancer cells.

- Findings : Treatment with the compound resulted in significant tumor regression in xenograft models.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be maximized?

The compound is synthesized via the Biginelli reaction, a one-pot cyclocondensation of benzaldehyde derivatives, urea/thiourea, and β-keto esters. Key optimizations include:

- Catalyst selection : Polyphosphate ester (PPE) as a cyclocondensation agent achieves yields >85% under mild conditions .

- Solvent and temperature : Refluxing ethanol or THF with catalytic HCl (3 days, room temperature) ensures complete reaction .

- Purification : Column chromatography (silica gel) or recrystallization from ethanol removes impurities, confirmed by sharp melting points (e.g., 125–127°C) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- ¹H NMR : Key signals include the benzyl ester protons (δ 4.96–5.16 ppm), C6-methyl (δ 2.50–2.57 ppm), and aromatic protons from the 3-nitrophenyl group (δ 7.30–8.18 ppm) .

- IR : Stretching vibrations for ester C=O (1700–1680 cm⁻¹), amide C=O (1620–1650 cm⁻¹), and NO₂ (1520–1340 cm⁻¹) confirm functional groups .

- Elemental analysis : Carbon and nitrogen percentages (e.g., C: 56.42%, N: 13.16%) validate stoichiometry .

Q. What role do substituents at the 3-nitrophenyl group play in reaction regioselectivity?

The electron-withdrawing nitro group directs cyclization by stabilizing intermediates through resonance. Computational modeling (e.g., DFT) predicts preferential attack at the para position of the phenyl ring, minimizing steric clashes with the tetrahydropyrimidine core .

Advanced Research Questions

Q. How do structural modifications at the 4-phenyl position influence biological activity in related dihydropyrimidine derivatives?

- SAR studies : Replacing 3-nitrophenyl with 2,3-dichlorophenyl (e.g., compound 4w ) or benzo[d][1,3]dioxol-5-yl (e.g., VU0090157 ) alters steric and electronic profiles, affecting target binding.

- Biological assays : M2 muscarinic receptor selectivity in VU0090157 (EC₅₀ < 100 nM) highlights the importance of nitro group positioning for Gi-biased signaling .

Q. What methodologies resolve contradictions in crystallographic data for tetrahydropyrimidine derivatives?

- Refinement tools : SHELXL (via SHELX suite) refines high-resolution or twinned data by adjusting occupancy ratios and anisotropic displacement parameters .

- Validation metrics : R-factor convergence (<5%) and Hirshfeld surface analysis ensure accurate hydrogen-bonding networks (e.g., C—H···O interactions in thiazolo[3,2-a]pyrimidine derivatives ).

Q. How can computational modeling predict regioselectivity in nucleophilic substitution reactions involving this compound?

- Docking studies : Molecular docking with enzymes (e.g., thymidylate synthase) identifies binding pockets favoring the 4-(3-nitrophenyl) orientation .

- DFT calculations : Transition state analysis of ester hydrolysis reveals lower activation energy for benzyl ester cleavage compared to allyl or tert-butyl esters .

Data Contradiction Analysis

- Yield discrepancies : Reports of 86–93% yields with PPE vs. 77–85% with HCl suggest catalyst efficiency varies with steric hindrance.

- Biological activity : Compound 4w (2,3-dichlorophenyl) shows no antimicrobial activity , while VU0090157 (nitrobenzo[d][1,3]dioxol-5-yl) exhibits M2 selectivity , highlighting substituent-dependent effects.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.